molecular formula C9H6F4O3 B8718497 2-Trifluoromethyl-4-fluoromandelic acid

2-Trifluoromethyl-4-fluoromandelic acid

Cat. No.: B8718497
M. Wt: 238.14 g/mol
InChI Key: ATMAFFIOVHQKGH-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-4-fluoromandelic acid is a fluorinated derivative of mandelic acid (α-hydroxybenzeneacetic acid), characterized by a trifluoromethyl (-CF₃) group at the 2-position and a fluorine (-F) substituent at the 4-position of the aromatic ring. This dual fluorination enhances its physicochemical properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6F4O3/c10-4-1-2-5(7(14)8(15)16)6(3-4)9(11,12)13/h1-3,7,14H,(H,15,16)

InChI Key

ATMAFFIOVHQKGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

4-(Trifluoromethyl)Mandelic Acid

  • Structure : Trifluoromethyl group at the 4-position of the aromatic ring.
  • Key Differences :
    • The 4-CF₃ substitution creates distinct electronic effects compared to the 2-CF₃, 4-F configuration. The 4-position CF₃ group exerts stronger electron-withdrawing effects, lowering the pKa of the hydroxyl group (predicted pKa ~3.0 vs. 2.8 for 2-CF₃,4-F) and increasing acidity .
    • Lipophilicity : logP of 1.8 (estimated) vs. 2.1 for 2-Trifluoromethyl-4-fluoromandelic acid, reflecting the impact of fluorine’s electronegativity and steric placement .

5-Fluorouracil

  • Structure : Fluorine at the 5-position of a pyrimidine ring.
  • Solubility: 5-Fluorouracil is highly water-soluble (logP -0.89), contrasting with the moderate-to-low solubility of fluorinated mandelic acids due to their aromatic hydrophobicity .

Heterocyclic Fluorinated Analogs

2-(2-(Trifluoromethyl)thiazol-4-yl)acetic Acid

  • Structure : Thiazole ring with a trifluoromethyl group and acetic acid side chain.
  • Molecular Weight: 211.16 g/mol (vs. 254.14 g/mol for this compound), influencing diffusion rates across biological membranes .

[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic Acid

  • Structure : Thiazole ring substituted with a fluoroaniline group.
  • Key Differences: The amino-fluorophenyl moiety enables hydrogen bonding with biological targets, a feature absent in mandelic acid derivatives. This may expand its utility in targeting proteases or receptors . logP: 2.5 (higher than this compound), suggesting greater membrane permeability .

Physicochemical Properties Table

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) pKa (Estimated) Key Applications
This compound C₉H₆F₄O₃ 254.14 2.1 2.8 Chiral synthesis, drug intermediates
4-(Trifluoromethyl)Mandelic acid C₉H₇F₃O₃ 236.15 1.8 3.0 Asymmetric catalysis
5-Fluorouracil C₄H₃FN₂O₂ 130.08 -0.89 8.0 Anticancer therapy
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid C₆H₄F₃NO₂S 211.16 1.5 3.5 Enzyme inhibition studies

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